
N-Phenyl-2-deoxy-D-glucosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenyl-2-deoxy-D-glucosylamine, also known as (2R,3S)-5-(phenylimino)pentane-1,2,3-triol, is a chemical substance with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for N-Phenyl-2-deoxy-D-glucosylamine were not found in the search results, a paper was found discussing a novel N-glycosylamine-based strategy for isotopic labeling of N-linked glycans for quantitative analysis by use of mass spectrometry (MS) . This strategy relies on the primary amine group on the reducing end of freshly released N-linked glycans for labeling .Molecular Structure Analysis
The molecular structure of N-Phenyl-2-deoxy-D-glucosylamine is represented by the formula C11H15NO3 .Physical And Chemical Properties Analysis
N-Phenyl-2-deoxy-D-glucosylamine has a molecular weight of 209.24 and a predicted density of 1.17 .Wissenschaftliche Forschungsanwendungen
Neuropharmacological Research
- Glutamate-modulating drugs and genetic studies in OCD : N-Phenyl-2-deoxy-D-glucosylamine derivatives have been investigated for their role in modulating glutamate in the treatment of neuropsychiatric disorders like OCD. This research highlights the potential of these compounds in understanding neuroprotective mechanisms and developing new therapeutic approaches for OCD (Grados, Specht, Sung, & Fortune, 2013).
Pharmacological Chaperone Therapy
- Treatment for Gaucher Disease : Pharmacological chaperone therapy (PCT) utilizes the stabilizing effects of certain inhibitors, including derivatives of N-Phenyl-2-deoxy-D-glucosylamine, to promote correct folding of mutant enzymes in genetic disorders like Gaucher Disease. This approach opens up new avenues for therapies that can cross the blood-brain barrier, addressing neuronopathic forms of diseases (Benito, García Fernández, & Mellet, 2011).
Biological and Technological Potential of D-Glucans
- Chemical Modifications for Enhanced Biological Activities : The biological and technological potentials of D-glucans, including derivatives of N-Phenyl-2-deoxy-D-glucosylamine, have been explored. Chemical modifications like sulfonylation and carboxymethylation enhance their solubility and consequently, their biological activities such as antioxidation and anticoagulation. This indicates their relevance in preventing and treating various human disease conditions (Kagimura, da Cunha, Barbosa, Dekker, & Malfatti, 2015).
Safety And Hazards
When handling N-Phenyl-2-deoxy-D-glucosylamine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
136207-41-5 |
|---|---|
Produktname |
N-Phenyl-2-deoxy-D-glucosylamine |
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.245 |
IUPAC-Name |
(2R,3S)-5-phenyliminopentane-1,2,3-triol |
InChI |
InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1 |
InChI-Schlüssel |
QXLHVPIMOYSNQR-WDEREUQCSA-N |
SMILES |
C1=CC=C(C=C1)N=CCC(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



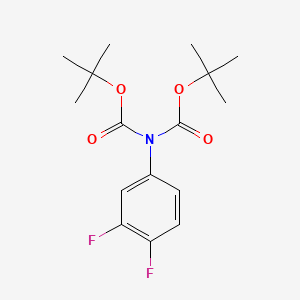
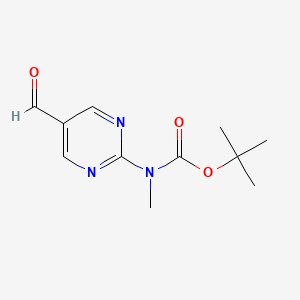
![(3R,6S)-3-[(1R)-1-fluoroethyl]-6-methylpiperazine-2,5-dione](/img/structure/B594740.png)
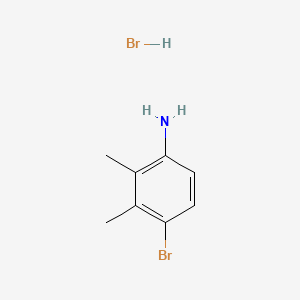
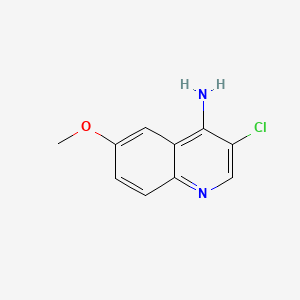
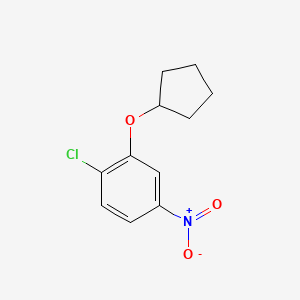
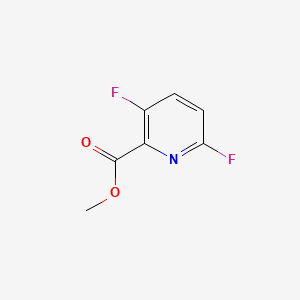
![7-bromo-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B594753.png)
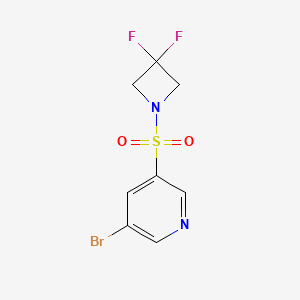
![N-tert-butyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B594755.png)